molecular formula C18H21Cl2N3O B2746805 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 1049432-93-0

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2746805
CAS RN: 1049432-93-0
M. Wt: 366.29
InChI Key: PQFNTNXJCRRZQA-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as JNJ-5207852, is a small molecule antagonist of the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Orexin receptors are G-protein coupled receptors that are primarily located in the hypothalamus and are involved in the regulation of sleep, wakefulness, and appetite. JNJ-5207852 has been widely used in scientific research to study the role of orexin receptors in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis and evaluation of benzamides, including structures analogous to 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, have been explored for their neuroleptic activities. Compounds in this class were designed and synthesized as potential neuroleptics, demonstrating significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research highlights the structure-activity relationship within this series, revealing that specific substitutions can enhance neuroleptic activity significantly. These findings suggest potential applications in the treatment of psychosis with reduced side effects (Iwanami et al., 1981).

Advanced Materials Development

In the field of materials science, derivatives related to 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide have been utilized in creating novel compounds with unique properties. For instance, pyridyl substituted benzamides have shown aggregation-enhanced emission and multi-stimuli-responsive properties, indicating their potential in developing advanced optical materials. These compounds exhibit luminescence in both solution and solid states, with their behavior dependent on the solvent's polarity, highlighting their applicability in various sensing and imaging technologies (Srivastava et al., 2017).

Drug Metabolism and Pharmacokinetics

Research into the metabolism and excretion of compounds structurally related to 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, such as GDC-0449 (vismodegib), has provided insights into their biotransformation pathways. These studies have identified unique metabolic pathways, including pyridine ring opening, which are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of such compounds. This knowledge is instrumental in the development of drugs with improved bioavailability and reduced toxicity (Yue et al., 2011).

Antimicrobial and Anticancer Properties

Further research into compounds similar to 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has explored their antimicrobial and anticancer activities. For instance, studies on novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These findings indicate the potential of such compounds in the development of new anticancer therapeutics with specific mechanisms of action (Adhami et al., 2014).

properties

IUPAC Name

3,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O/c1-22-8-4-5-16(22)17(23-9-2-3-10-23)12-21-18(24)13-6-7-14(19)15(20)11-13/h4-8,11,17H,2-3,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFNTNXJCRRZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

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